5-Bromo-2-(4-chlorophenyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-chlorophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 4-chlorophenyl group attached to the benzofuran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorophenyl)benzofuran typically involves the following steps:
Suzuki-Miyaura Coupling: The coupling of a 4-chlorophenylboronic acid with a brominated benzofuran derivative can be carried out using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(4-chlorophenyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzofuran ring can be subjected to oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), catalysts.
Suzuki-Miyaura Coupling: Palladium catalysts, potassium carbonate, tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while coupling reactions can produce complex polycyclic structures .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4-chlorophenyl)benzofuran has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as therapeutic agents due to their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Benzofuran derivatives are used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-chlorophenyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and chlorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved can vary based on the biological context and the specific derivative used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-phenylbenzofuran: Lacks the chlorophenyl group, which may result in different biological activities and chemical reactivity.
2-(4-Chlorophenyl)benzofuran: Lacks the bromine atom, which can affect its electronic properties and reactivity.
5-Chloro-2-(4-bromophenyl)benzofuran: Has the positions of bromine and chlorine atoms swapped, leading to potential differences in biological activity and chemical behavior.
Uniqueness
The combination of these substituents can enhance the compound’s properties, making it a valuable target for research and development .
Eigenschaften
Molekularformel |
C14H8BrClO |
---|---|
Molekulargewicht |
307.57 g/mol |
IUPAC-Name |
5-bromo-2-(4-chlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8BrClO/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8H |
InChI-Schlüssel |
ZADHKGROAHFGIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.